molecular formula C16H25IO2Si B8553657 tert-butyl-[2-[(4-iodophenoxy)methyl]prop-2-enoxy]-dimethylsilane

tert-butyl-[2-[(4-iodophenoxy)methyl]prop-2-enoxy]-dimethylsilane

Cat. No.: B8553657
M. Wt: 404.36 g/mol
InChI Key: COSNXFTZPXVJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl-[2-[(4-iodophenoxy)methyl]prop-2-enoxy]-dimethylsilane is an organosilicon compound that features a tert-butyl group, an iodophenoxy moiety, and a dimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl({2-[(4-iodophenoxy)methyl]-2-propenyl}oxy)dimethylsilane typically involves the reaction of tert-butyl(chloro)dimethylsilane with 4-iodophenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the iodophenoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl-[2-[(4-iodophenoxy)methyl]prop-2-enoxy]-dimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate as a base.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

tert-butyl-[2-[(4-iodophenoxy)methyl]prop-2-enoxy]-dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl({2-[(4-iodophenoxy)methyl]-2-propenyl}oxy)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodophenoxy group can act as a leaving group in substitution reactions, while the dimethylsilane group can stabilize intermediates in coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl-[2-[(4-iodophenoxy)methyl]prop-2-enoxy]-dimethylsilane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industrial applications .

Properties

Molecular Formula

C16H25IO2Si

Molecular Weight

404.36 g/mol

IUPAC Name

tert-butyl-[2-[(4-iodophenoxy)methyl]prop-2-enoxy]-dimethylsilane

InChI

InChI=1S/C16H25IO2Si/c1-13(12-19-20(5,6)16(2,3)4)11-18-15-9-7-14(17)8-10-15/h7-10H,1,11-12H2,2-6H3

InChI Key

COSNXFTZPXVJNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(=C)COC1=CC=C(C=C1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

Alkylation of 4-iodophenol with iodide 165 (see Example 2GGG) and K2CO3 as in Example 2GGG above for 6 h, followed by chromatography of the product on silica gel, eluting with petroleum ether (foreruns) and then with 5% CH2Cl2/petroleum ether, gave tert-butyl({2-[(4-iodophenoxy)methyl]-2-propenyl}oxy)dimethylsilane (167) (94%) as an oil; 1H NMR (CDCl3) δ 7.54 (dt, J=8.9, 2.7 Hz, 2H), 6.70 (dt, J=8.9, 2.7 Hz, 2H), 5.25 (d, J=1.0 Hz, 1H), 5.19 (d, J=1.2 Hz, 1H), 4.51 (s, 2H), 4.23 (s, 2H), 0.91 (s, 9H), 0.07 (2 s, 6H); HRFABMS calcd for C16H26H26Si m/z [M+H]+ 405.0747. found 405.0739.
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